molecular formula C11H14N2O2 B8600584 5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one

5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one

Cat. No.: B8600584
M. Wt: 206.24 g/mol
InChI Key: KDMLWERLPAKNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one is a heterocyclic compound that belongs to the furo[2,3-d]pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(phenacyloxy)pyrimidine-5-carbonitriles with suitable reagents under specific conditions . The reaction is carried out in the presence of potassium carbonate and a catalytic amount of potassium iodide in anhydrous acetonitrile medium. The main reaction course involves O-alkylation, leading to the formation of the desired furo[2,3-d]pyridazinone system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to target microtubules and overcome drug resistance sets it apart from other similar compounds .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one

InChI

InChI=1S/C11H14N2O2/c1-7(2)6-9-10-8(4-5-15-10)11(14)13(3)12-9/h4-5,7H,6H2,1-3H3

InChI Key

KDMLWERLPAKNSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=O)C2=C1OC=C2)C

Origin of Product

United States

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